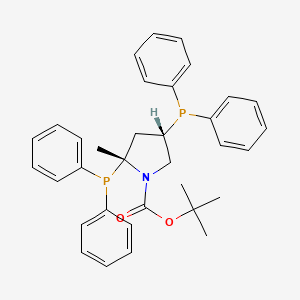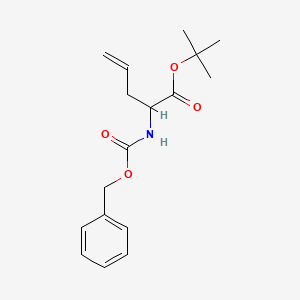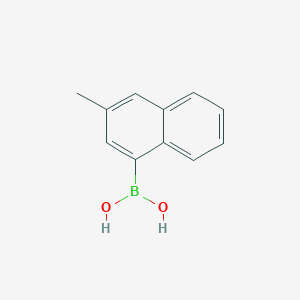
2-Methylnaphthalene-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylnaphthalene-4-boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound is particularly interesting due to its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylnaphthalene-4-boronic acid typically involves the reaction of 2-methylnaphthalene with a boron-containing reagent. One common method is the direct borylation of 2-methylnaphthalene using a palladium catalyst and a boron source such as bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base like potassium acetate and a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts are chosen for their availability and cost-effectiveness, and the processes are designed to minimize waste and environmental impact .
化学反应分析
Types of Reactions
2-Methylnaphthalene-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Although less common, the boronic acid group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced boronic acid derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学研究应用
2-Methylnaphthalene-4-boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methylnaphthalene-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
4-Methyl-1-naphthaleneboronic acid: Similar structure but with the boronic acid group at a different position.
2-Methylnaphthalene-1-boronic acid: Another isomer with the boronic acid group at the 1-position.
Uniqueness
2-Methylnaphthalene-4-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in certain synthetic applications where regioselectivity is important .
属性
分子式 |
C11H11BO2 |
|---|---|
分子量 |
186.02 g/mol |
IUPAC 名称 |
(3-methylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7,13-14H,1H3 |
InChI 键 |
RCKXJCCFAPCZHH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC2=CC=CC=C12)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


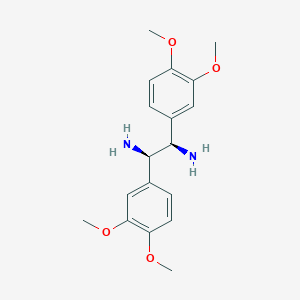

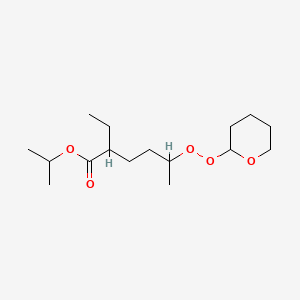

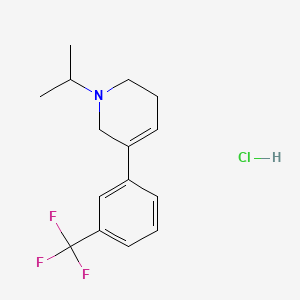
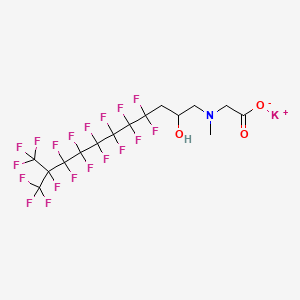



![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
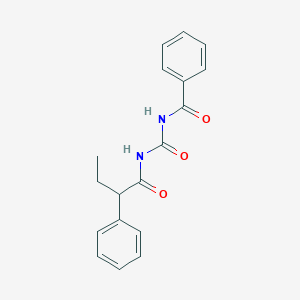
![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)
